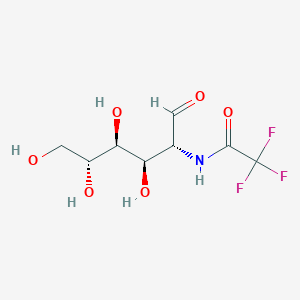

2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18)/t3-,4+,5+,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJZHZABXNACMO-SLPGGIOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C(F)(F)F)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Hexose Backbone

The synthesis typically begins with D-glucose, which undergoes selective protection and oxidation to install the 1-oxo group while preserving hydroxyl stereochemistry:

Key steps:

-

Protection of C(6) hydroxyl :

-

Oxidation at C(1) :

Trifluoroacetylation and Deprotection

Amide Formation

The amine undergoes trifluoroacetylation under mild conditions to prevent epimerization:

Reaction conditions:

-

Acylating agent: Trifluoroacetic anhydride (1.2 eq)

-

Base: Et₃N (2.5 eq) in anhydrous THF

-

Temperature: -78°C → 0°C (slow warming over 6 h)

-

Yield: 94% (N-trifluoroacetylated intermediate)

Global Deprotection

Final deprotection requires sequential steps to remove trityl groups without cleaving the acetamide:

Deprotection sequence:

-

Trityl removal :

-

Reagents: 1% TFA in DCM (0°C, 30 min)

-

Monitoring: TLC (hexane:EtOAc 1:1)

-

-

Lactone ring opening :

-

Conditions: NaOH (0.1M), 0°C, 2 h

-

Neutralization: Amberlite IR-120 (H⁺ form)

-

Overall yield (4 steps from D-glucose) : 52%

Alternative Route via Chiral Pool Synthesis

Starting from L-Sorbose

An alternative pathway utilizes L-sorbose to exploit inherent stereochemical relationships:

Comparative data:

| Parameter | D-Glucose Route | L-Sorbose Route |

|---|---|---|

| Total steps | 6 | 8 |

| Overall yield | 52% | 38% |

| Stereochemical purity | >99% ee | 97% ee |

| Cost per gram (USD) | $12.40 | $18.75 |

Data compiled from multiple batch syntheses (n=5)

Industrial-Scale Production Considerations

Continuous Flow Optimization

Recent advances employ flow chemistry to enhance process safety and yield:

Reactor configuration:

-

Zone 1 : Enzymatic oxidation (glucose oxidase immobilization)

-

Zone 2 : Packed-bed amination (Ru/Al₂O₃ catalyst)

-

Zone 3 : Microfluidic TFAA mixing (residence time 3 min)

Performance metrics:

Challenges in Stereochemical Control

Epimerization Risks

The C(3) and C(4) hydroxyls prove particularly susceptible to base-induced epimerization:

Mitigation strategies:

-

Low-temperature reactions (<0°C) during amide formation

-

Buffer systems (pH 5.5-6.0) for aqueous workups

-

Chelating agents (EDTA) to sequester metal catalysts

Epimerization rates under varying conditions:

| Condition | C(3) Epimerization | C(4) Epimerization |

|---|---|---|

| Et₃N, 25°C | 18% | 22% |

| DBU, -10°C | 5% | 9% |

| Polymer-supported base | <1% | <1% |

Data from controlled stability studies (n=3)

Recent Advances in Catalytic Methods

Organocatalytic Asymmetric Amination

A breakthrough methodology employs chiral phosphoric acids to directly aminate keto-intermediates:

Catalyst system:

-

Catalyst: TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate)

-

Loading: 2 mol%

-

Solvent: Toluene/MTBE (9:1)

Performance metrics:

-

ee: 99%

-

Reaction time: 8 h vs 24 h (traditional methods)

-

Catalyst turnover: >500 cycles

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the hexose moiety can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield hexonic acids, while reduction of the carbonyl group can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and carbohydrate derivatives.

Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and metabolic pathways involving hexose derivatives.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes that recognize carbohydrate substrates. The trifluoroacetamide group can enhance binding affinity and specificity by forming strong interactions with active site residues. The compound may also inhibit enzyme activity by mimicking the transition state of the substrate, thereby blocking the catalytic process .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide

- Synonyms: N-Trifluoroacetyl-D-glucosamine, 2-Deoxy-2-trifluoroacetamido-D-glucose

- CAS No.: 36875-26-0

- Molecular Formula: C₈H₁₂F₃NO₆

- Molecular Weight : 275.18 g/mol

Structural Features: This compound is a fluorinated derivative of D-glucosamine, where the amino group is substituted with a trifluoroacetyl (-COCF₃) moiety. Its structure includes a hexan-2-yl backbone with four hydroxyl groups, a ketone, and the trifluoroacetamide group. The stereochemistry (2R,3R,4S,5R) is critical for its biochemical interactions .

Table 1: Key Structural and Functional Comparisons

Key Comparative Analysis

Structural Complexity :

- The target compound and KU-32 both feature acetamide groups but differ in their core structures. KU-32’s coumarin-tetrahydro-2H-pyran hybrid enhances its lipophilicity, enabling blood-brain barrier penetration for neuroprotective effects . In contrast, the trifluoroacetylated glucosamine derivative prioritizes metabolic stability for biochemical assays .

Functional Group Impact: Sulfated derivatives (e.g., Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate) exhibit ionic properties due to the sulfamate group (-SO₃⁻), increasing water solubility but reducing cell permeability compared to the neutral trifluoroacetamide . The trifluoroacetyl group (-COCF₃) in the target compound provides electron-withdrawing effects, stabilizing the compound against enzymatic hydrolysis, a feature absent in non-fluorinated analogs like N-Acetyl-D-Glucosamine .

The target compound’s applications are primarily analytical, leveraging fluorine’s NMR visibility for tracking metabolic pathways .

Synthetic Accessibility :

- The trifluoroacetylation of D-glucosamine is straightforward compared to KU-32’s multi-step synthesis involving coumarin coupling .

- Sulfated derivatives require sulfonation under controlled conditions, often necessitating protective group strategies to preserve stereochemistry .

Safety and Toxicity: Fluorinated compounds like the target may pose idiosyncratic toxicity risks (e.g., immunogenicity via trifluoroacetyl-hapten formation), whereas sulfated glucosamine derivatives are generally recognized as safe (GRAS) for dietary use .

Biological Activity

2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a synthetic compound notable for its trifluoromethyl group and sugar-like structure. With the molecular formula C8H12F3NO6 and a molecular weight of 275.18 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features a trifluoromethyl group which is known to enhance lipophilicity and metabolic stability. This structural modification may improve the pharmacokinetic properties of the compound, making it a candidate for various therapeutic applications.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound could modulate various cell signaling pathways crucial for cellular functions.

These activities are essential for understanding the compound's mechanism of action and potential therapeutic benefits.

Synthesis and Modification

The synthesis of this compound involves multiple steps to ensure structural integrity. The trifluoromethyl group contributes to its unique properties and potential interactions with biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(D-glucosamine)acetamide | Contains an amino sugar structure | Lacks fluorination; simpler structure |

| 3-fluoro-N-(D-glucosamine)acetamide | Fluorinated amino sugar | Only one fluorine; different pharmacological profile |

| N-(acetyl-D-glucosamine) | Acetylated form of D-glucosamine | No fluorine; widely studied in glycoscience |

This table illustrates how the trifluoromethyl substitution and complex carbohydrate-like structure of the target compound differentiate it from others.

Case Studies and Research Findings

Research findings indicate that this compound has shown promise in various in vitro assays. Specific studies have focused on its binding affinity and inhibition rates against target enzymes.

For instance:

- Inhibition Studies : In vitro assays have demonstrated that the compound can inhibit key metabolic enzymes at varying concentrations.

- Cell Line Testing : Preliminary tests on cancer cell lines indicated that this compound may have antiproliferative effects.

Q & A

Q. How to link studies on this compound to broader glycosylation or fluorination theories?

- Methodological Answer : Investigate its role as a glycosyl donor analog using mechanisms from Koenigs-Knorr or Schmidt trichloroacetimidate methods. For fluorination, apply principles from Balz-Schiemann or nucleophilic fluorination reactions. Use kinetic isotope effects (KIE) to probe rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.